
2-Chloro-5-chloromethylpyridine hydrochloride
Übersicht
Beschreibung
2-Chloro-5-chloromethylpyridine hydrochloride is an important chemical compound widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is particularly significant in the production of insecticides such as imidacloprid, which targets insect nicotinic acetylcholine receptors .
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-chloromethylpyridine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of insecticides and antimicrobial agents.
Safety and Hazards
2-Chloro-5-chloromethylpyridine is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-chloromethylpyridine hydrochloride typically involves the chlorination of 2-chloro-5-methylpyridine. One common method includes the reaction of 2-chloro-5-methylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures . Another method involves the use of phosgene in the production process, which significantly reduces waste and environmental impact .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes. These processes are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction conditions are crucial to achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-chloromethylpyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: It can be reduced to form 2-chloro-5-methylpyridine.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation: Reagents such as hydrogen peroxide or peracids are used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Major Products Formed
Substitution: Products include various substituted pyridines.
Oxidation: Pyridine N-oxides.
Reduction: 2-Chloro-5-methylpyridine.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-chloromethylpyridine hydrochloride primarily involves its role as an intermediate in the synthesis of insecticides. For example, in the case of imidacloprid, the compound targets insect nicotinic acetylcholine receptors, leading to paralysis and death of the insect. This selective action on insect receptors makes it highly effective while minimizing impact on non-target species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-methylpyridine
- 2-Chloro-5-bromomethylpyridine
- 2-Chloro-5-fluoromethylpyridine
Uniqueness
2-Chloro-5-chloromethylpyridine hydrochloride is unique due to its specific structure that allows for selective targeting of insect nicotinic acetylcholine receptors. This specificity enhances its effectiveness as an insecticide intermediate, making it a preferred choice in the synthesis of compounds like imidacloprid .
Eigenschaften
IUPAC Name |
2-chloro-5-(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N.ClH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEXGKWVNRSSLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



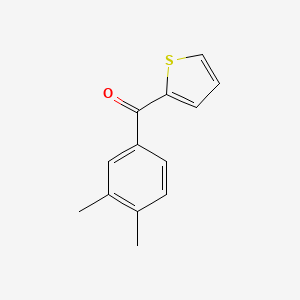
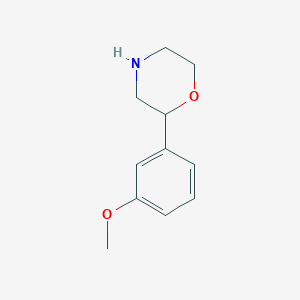
![[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1358601.png)
![1-[5-(2-Chlorophenyl)-2-furyl]methanamine](/img/structure/B1358607.png)
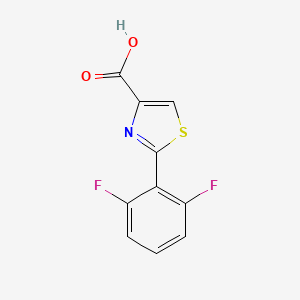
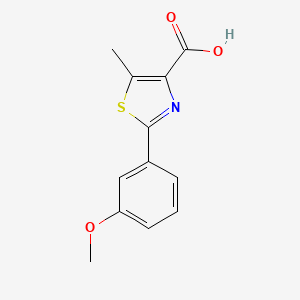

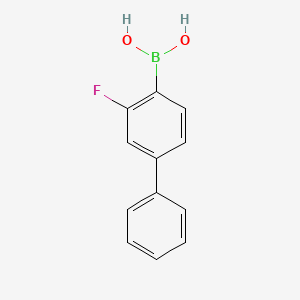
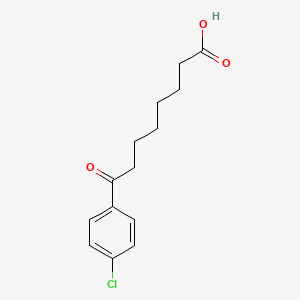
![4,7-Dichlorobenzo[b]thiophene](/img/structure/B1358624.png)

